molecular formula C15H16N4O3 B2893614 6-hydroxy-N-(4-morpholinophenyl)pyrimidine-4-carboxamide CAS No. 2034621-41-3

6-hydroxy-N-(4-morpholinophenyl)pyrimidine-4-carboxamide

Katalognummer B2893614
CAS-Nummer: 2034621-41-3
Molekulargewicht: 300.318
InChI-Schlüssel: LEQGKOONICUVTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“6-hydroxy-N-(4-morpholinophenyl)pyrimidine-4-carboxamide” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidine derivatives involves various methods . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .

Wissenschaftliche Forschungsanwendungen

Cancer Treatment: CDK2 Inhibition

This compound has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), which is a critical enzyme for cell cycle regulation. Inhibition of CDK2 is a promising strategy for cancer therapy as it can halt the proliferation of tumor cells. Studies have shown that derivatives of this compound exhibit significant cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma), with IC50 values in the nanomolar range .

Anticancer Activity: Protein Kinase Inhibition

The pyrimidine core of the compound serves as a scaffold for the development of new anticancer agents. By inhibiting protein kinases, which are essential for controlling cell growth and metabolism, these derivatives can exert anticancer effects through various mechanisms. The structure-activity relationship of these compounds provides insights into designing novel pyrimidines with higher selectivity as anticancer agents .

Molecular Targeted Therapies

As part of molecular targeted therapies, this compound’s derivatives can selectively inhibit receptors and signaling pathways that stimulate tumor cell growth. This selective inhibition helps to avoid the drawbacks of conventional chemotherapy, which does not differentiate between normal and cancerous cells .

Cell Cycle Progression and Apoptosis

Some derivatives of this compound have shown to cause significant alterations in cell cycle progression and induce apoptosis within cancer cells. This dual activity makes them valuable for further investigations as potential cancer treatments .

Synthetic Pathways for Anticancer Agents

The compound provides a base for constructing novel synthetic pathways. These pathways can lead to the creation of new derivatives with enhanced anticancer properties, aiding medicinal chemists in the development of more effective treatments .

Bioisosteres with Purines

Fused pyrimidine derivatives, including those based on the compound , are considered bioisosteres with purines. This similarity allows them to mimic the biological effects of purines, which play a vital role in cellular processes, potentially leading to new therapeutic applications .

Enzymatic Inhibitory Activity

The most potent anti-proliferative compounds derived from this compound have shown enzymatic inhibitory activity against CDK2/cyclin A2. This activity is crucial for developing new drugs that can effectively target specific enzymes involved in cancer progression .

Drug Design and Development

The compound’s derivatives serve as a platform for drug design and development, particularly in the field of oncology. By understanding the interactions between these compounds and their biological targets, researchers can design drugs with improved efficacy and reduced side effects .

Eigenschaften

IUPAC Name

N-(4-morpholin-4-ylphenyl)-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3/c20-14-9-13(16-10-17-14)15(21)18-11-1-3-12(4-2-11)19-5-7-22-8-6-19/h1-4,9-10H,5-8H2,(H,18,21)(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQGKOONICUVTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC(=O)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-hydroxy-N-(4-morpholinophenyl)pyrimidine-4-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.